molecular formula C23H18FN3O4 B11294658 N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11294658
M. Wt: 419.4 g/mol
InChI Key: QYPKQJCWGJCOKK-UHFFFAOYSA-N
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Description

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the methoxyphenoxyacetamide group. Common reagents used in these reactions include copper(I) iodide as a catalyst, and the reactions are often carried out under acidic conditions in polar solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as incipient wetness impregnation and molten-salt-assisted methods can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a fluorophenyl group, an oxadiazole ring, and a methoxyphenoxyacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H18FN3O4

Molecular Weight

419.4 g/mol

IUPAC Name

N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H18FN3O4/c1-29-19-10-12-20(13-11-19)30-14-21(28)25-18-8-4-16(5-9-18)23-26-22(27-31-23)15-2-6-17(24)7-3-15/h2-13H,14H2,1H3,(H,25,28)

InChI Key

QYPKQJCWGJCOKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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